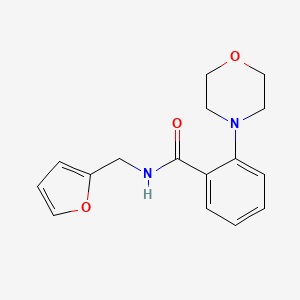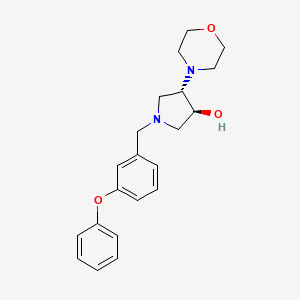![molecular formula C21H34N2O3 B4942942 3-[1-(4-isopropoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B4942942.png)
3-[1-(4-isopropoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-isopropoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' and has been found to exhibit promising effects in various research studies. In
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain conditions. Additionally, compound X has been found to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Furthermore, compound X has been found to exhibit anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
作用機序
The exact mechanism of action of compound X is not fully understood. However, it has been found to act as a selective antagonist at the alpha-2 adrenergic receptor. This receptor is involved in the regulation of pain, anxiety, and depression, which may explain the therapeutic effects of compound X.
Biochemical and Physiological Effects:
Compound X has been found to exhibit several biochemical and physiological effects. It has been found to decrease the release of norepinephrine and increase the release of serotonin in the brain, which may explain its antidepressant and anxiolytic effects. Additionally, compound X has been found to decrease the release of glutamate and increase the release of GABA in the brain, which may explain its anticonvulsant effects.
実験室実験の利点と制限
One of the main advantages of using compound X in lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the alpha-2 adrenergic receptor and its role in various physiological processes. Additionally, the synthesis of compound X has been optimized to improve yield and purity, making it a reliable compound for scientific research. However, one of the limitations of using compound X in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
将来の方向性
There are several future directions for research on compound X. One potential area of research is the development of more potent and selective compounds that target the alpha-2 adrenergic receptor. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on various physiological processes. Furthermore, the therapeutic potential of compound X for the treatment of chronic pain, anxiety, and depression should be explored in clinical trials to determine its safety and efficacy.
合成法
The synthesis of compound X involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-isopropoxybenzaldehyde with piperidine in the presence of a catalytic amount of acid to form the intermediate product 1-(4-isopropoxybenzyl)-4-piperidinone. This intermediate product is then reacted with N-(2-methoxyethyl)propanamide in the presence of a reducing agent to form the final product, 3-[1-(4-isopropoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide. The synthesis of compound X has been optimized to improve yield and purity, making it a viable compound for scientific research.
特性
IUPAC Name |
N-(2-methoxyethyl)-3-[1-[(4-propan-2-yloxyphenyl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-17(2)26-20-7-4-19(5-8-20)16-23-13-10-18(11-14-23)6-9-21(24)22-12-15-25-3/h4-5,7-8,17-18H,6,9-16H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAQZMHZPDJGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCC(CC2)CCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-isopropoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3,5-dibromo-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942860.png)

![3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)

![2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4942900.png)

![6-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4942909.png)

![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride](/img/structure/B4942923.png)

![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(benzyl)amino]ethanol](/img/structure/B4942933.png)

![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4942938.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4942950.png)